molecular formula C17H13N5O2 B1591951 Nitrazolam CAS No. 28910-99-8

Nitrazolam

Cat. No. B1591951
CAS RN: 28910-99-8
M. Wt: 319.32 g/mol
InChI Key: OYRPNABWTHDOFK-UHFFFAOYSA-N
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Description

Nitrazolam is a synthetic benzodiazepine derivative that has been studied for its potential therapeutic effects in the treatment of anxiety, insomnia, and other neurological disorders. It has been shown to have a high affinity for the GABAA receptor and to possess potent anxiolytic, sedative, and anticonvulsant properties. In addition, nitrazolam has been studied for its potential use in the treatment of alcohol withdrawal symptoms, drug addiction, and for the treatment of anxiety and insomnia in the elderly.

Scientific Research Applications

Neuropharmacology Research

Nitrazolam, as a triazolobenzodiazepine, is a valuable compound in neuropharmacological research due to its potent central nervous system depressant effects . Studies often utilize it to understand the pharmacodynamics and pharmacokinetics of benzodiazepines, particularly in the context of receptor binding affinities and the modulation of GABAergic neurotransmission.

Comparative Toxicology

In toxicological studies, Nitrazolam serves as a reference substance for comparing the toxicity profiles of various benzodiazepines. Its structural similarity to other compounds like clonazolam and flunitrazolam allows researchers to investigate the impact of slight chemical modifications on toxicity and potency .

Forensic Science

Nitrazolam’s classification as a novel benzodiazepine makes it a subject of interest in forensic science. It’s often analyzed in cases of drug abuse, poisoning, or overdose. Forensic laboratories develop and validate analytical methods for its detection in biological samples, which is crucial for legal and medical investigations .

Chemical Synthesis Methodology

The compound has been used to demonstrate the microscale synthesis of reference materials utilizing polymer-supported reagents. This application is significant in the field of synthetic chemistry, where developing efficient and scalable synthesis methods is a constant pursuit .

Drug Design and Discovery

Nitrazolam’s structure and activity profile provide a template for the design of new therapeutic agents. Researchers can modify its molecular framework to create new compounds with potential clinical applications, such as anxiolytics or anticonvulsants .

Pharmacokinetics Modeling

Due to its potency and structural characteristics, Nitrazolam is used in pharmacokinetic modeling to predict the behavior of similar compounds within biological systems. This helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of benzodiazepines .

Public Health Research

Public health researchers study the impact of Nitrazolam as a designer drug on public health. Its emergence on the illicit drug market and the associated health risks, including addiction and overdose, are areas of active investigation .

Mechanism of Action

Target of Action

Nitrazolam primarily targets the central benzodiazepine receptors in the brain. These receptors are associated with inhibitory gamma-aminobutyric acid (GABA) receptors. The interaction of Nitrazolam with these receptors enhances the binding activity of GABA, a major inhibitory neurotransmitter in the central nervous system .

Mode of Action

Nitrazolam binds to the central benzodiazepine receptors, which are part of the GABA receptor complex. This binding increases the affinity of GABA for its receptor, leading to an enhanced inhibitory effect. As a result, there is an increase in chloride ion influx into neurons, causing hyperpolarization and stabilization of the neuronal membrane. This action results in the sedative, anxiolytic, and muscle relaxant effects of Nitrazolam .

Biochemical Pathways

The primary biochemical pathway affected by Nitrazolam is the GABAergic pathway. By enhancing GABAergic transmission, Nitrazolam increases the inhibitory effects of GABA throughout the central nervous system. This leads to a reduction in neuronal excitability and produces the calming effects associated with benzodiazepines .

Pharmacokinetics

Nitrazolam’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, Nitrazolam is absorbed into the bloodstream and distributed throughout the body. It is metabolized primarily in the liver by cytochrome P450 enzymes and is eventually excreted in the urine. The bioavailability of Nitrazolam is influenced by factors such as the rate of absorption and the extent of first-pass metabolism .

Result of Action

The molecular and cellular effects of Nitrazolam include sedation, anxiolysis, muscle relaxation, and anticonvulsant activity. These effects are due to the enhanced inhibitory action of GABA on neuronal activity, leading to decreased anxiety, muscle tension, and seizure activity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of Nitrazolam. For example, the presence of other central nervous system depressants can potentiate the effects of Nitrazolam, while factors that alter liver enzyme activity can affect its metabolism and clearance .

: DrugBank - Nitrazolam : DrugBank - Nitrazolam

properties

IUPAC Name

1-methyl-8-nitro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2/c1-11-19-20-16-10-18-17(12-5-3-2-4-6-12)14-9-13(22(23)24)7-8-15(14)21(11)16/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRPNABWTHDOFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)[N+](=O)[O-])C(=NC2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401045827
Record name Nitrazolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401045827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28910-99-8
Record name Nitrazolam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028910998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrazolam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14717
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nitrazolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401045827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NITRAZOLAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K499DBB308
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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